4-Butoxyphenylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

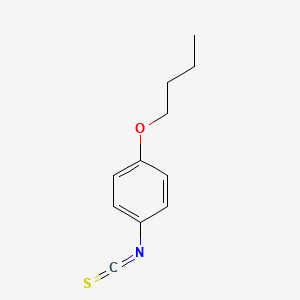

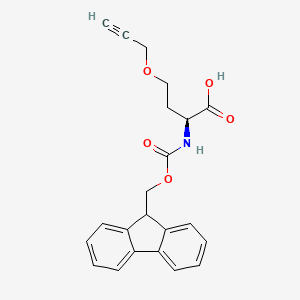

4-Butoxyphenylisothiocyanate: is an organic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . It belongs to the class of isothiocyanates, which are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is used primarily in research settings, particularly in the fields of proteomics and biochemistry .

作用機序

Target of Action

Isothiocyanates, a group to which this compound belongs, are known to interact with various biological targets

Mode of Action

Isothiocyanates, in general, are known to exert their effects through binding to cellular components, leading to various cellular actions . The specific interactions of 4-Butoxyphenylisothiocyanate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isothiocyanates are known to influence various biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The specific effects of this compound need to be investigated further.

生化学分析

Biochemical Properties

It is known that isothiocyanates, a group to which 4-Butoxyphenylisothiocyanate belongs, can induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Studies on isothiocyanates suggest that they can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isothiocyanates are known to inhibit cell survival signaling molecules such as Akt and NFκB . They also increase reactive oxygen species (ROS) generation and cause glutathione (GSH) depletion

Temporal Effects in Laboratory Settings

Temperature fluctuations can drastically skew laboratory test results and have far-reaching implications . Therefore, understanding the temporal effects of this compound is crucial for accurate biochemical analysis.

Dosage Effects in Animal Models

It is known that the reliability of animal models in predicting human toxicity is a complex issue, with many factors influencing the translation from animal studies to human outcomes .

Metabolic Pathways

Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs

Transport and Distribution

Membrane transport proteins play a critical role in drug disposition by affecting absorption, distribution, and excretion . They translocate drugs, as well as endogenous molecules and toxins, across membranes using ATP .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

準備方法

Synthetic Routes and Reaction Conditions: 4-Butoxyphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-butoxyaniline with thiophosgene under controlled conditions . The reaction typically proceeds as follows:

- Dissolve 4-butoxyaniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours at room temperature.

- Purify the product using column chromatography.

Industrial Production Methods: Industrial production may involve the use of safer and more efficient reagents, such as phenyl chlorothionoformate or carbon disulfide in the presence of catalysts like DMAP or DABCO .

化学反応の分析

Types of Reactions: 4-Butoxyphenylisothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea derivative.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride .

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiourea derivatives.

Substitution: Thiourea derivatives.

科学的研究の応用

4-Butoxyphenylisothiocyanate has several scientific research applications:

類似化合物との比較

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: 4-Butoxyphenylisothiocyanate is unique due to its butoxy substituent, which imparts different lipophilicity and reactivity compared to other isothiocyanates . For example, phenyl isothiocyanate and benzyl isothiocyanate are more hydrophobic, while allyl isothiocyanate and sulforaphane have different biological activities due to their distinct structures .

特性

IUPAC Name |

1-butoxy-4-isothiocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-3-8-13-11-6-4-10(5-7-11)12-9-14/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAMIJSFEORYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2398308.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)

![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)

![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)

![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)

![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)